6-Hydroxy-4-iodo-2,3-dihydroinden-1-one
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Overview
Description
6-Hydroxy-4-iodo-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H7IO2 It is a derivative of indanone, characterized by the presence of a hydroxy group at the 6th position and an iodine atom at the 4th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-iodo-2,3-dihydroinden-1-one typically involves the iodination of 6-hydroxy-2,3-dihydroinden-1-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-iodo-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxy group to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 6-oxo-4-iodo-2,3-dihydroinden-1-one.
Reduction: Formation of 6-hydroxy-2,3-dihydroinden-1-one.
Substitution: Formation of 6-hydroxy-4-substituted-2,3-dihydroinden-1-one derivatives.
Scientific Research Applications
6-Hydroxy-4-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and iodine groups play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2,3-dihydroinden-1-one: Lacks the hydroxy group, affecting its solubility and reactivity.
6-Hydroxy-4-bromo-2,3-dihydroinden-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
6-Hydroxy-4-iodo-2,3-dihydroinden-1-one is unique due to the presence of both hydroxy and iodine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C9H7IO2 |
---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
6-hydroxy-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7IO2/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,11H,1-2H2 |
InChI Key |
CYFQGBKLANSFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)O)I |
Origin of Product |
United States |
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